molecular formula C14H20N2O2 B2664043 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile CAS No. 102551-56-4

4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile

Cat. No.: B2664043
CAS No.: 102551-56-4
M. Wt: 248.326
InChI Key: CEFFQAJWMQKPCM-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound features a benzonitrile core substituted with a diethylaminoethoxy group and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzonitrile and 2-(diethylamino)ethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Mechanism: The 2-(diethylamino)ethanol undergoes nucleophilic substitution with the 3-methoxybenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using large-scale reactors to mix the starting materials and reagents.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, affecting signal transduction pathways.

    Alter Cellular Processes: Influence various cellular processes, including metabolism and gene expression.

Comparison with Similar Compounds

4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile can be compared with similar compounds such as:

    2-[2-(Diethylamino)ethoxy]ethanol: Similar in structure but lacks the benzonitrile core.

    4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile: Similar but with a dimethylamino group instead of a diethylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(diethylamino)ethoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-16(5-2)8-9-18-13-7-6-12(11-15)10-14(13)17-3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFFQAJWMQKPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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